molecular formula C14H17N3O2S B2768935 (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1385623-09-5

(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2768935
CAS RN: 1385623-09-5
M. Wt: 291.37
InChI Key: VFDGSJVCCRUQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide, also known as DMPE, is a compound that has been used in scientific research for various purposes. This compound is a potent inhibitor of carbonic anhydrase IX, which is a tumor-associated protein that is overexpressed in many types of cancer cells.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Derivatives of the mentioned compound have been synthesized and characterized for potential applications in medicine, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides was explored, showing promising biological activities without significant gastric toxicity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Activities

Studies have highlighted the anticancer and antimicrobial potentials of benzenesulfonamide derivatives. Research on new anticancer drug candidates identified specific sulfonamides as selective inhibitors of human carbonic anhydrase IX or XII, offering pathways to develop new anticancer drug candidates with high potency and selectivity (Gul et al., 2018).

Enzyme Inhibition for Therapeutic Applications

The exploration of benzenesulfonamide derivatives has extended to enzyme inhibition, targeting enzymes like cyclooxygenase for potential therapeutic applications. Such studies have led to the identification of compounds with significant inhibitory activity, providing insights into the development of new drugs for treating various diseases (Bekhit et al., 2008).

Molecular Docking and Bioassay Studies

Molecular docking and bioassay studies have been conducted to understand the interaction of these compounds within the active sites of targeted enzymes, such as cyclooxygenase-2, facilitating the design and synthesis of more potent inhibitors with specific biological activities (Al-Hourani et al., 2016).

Synthesis for Bioactivity Screening

The synthesis of various derivatives has enabled the screening of bioactivities, identifying compounds with antimicrobial and anti-inflammatory properties, which are crucial for developing new therapeutic agents. This includes the creation of pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, showing promise in bioactivity screening for antimicrobial and anti-inflammatory agents (Hassan, 2013).

properties

IUPAC Name

(E)-N-(2,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-11-4-6-13(7-5-11)8-9-20(18,19)16-14-10-12(2)15-17(14)3/h4-10,16H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDGSJVCCRUQHN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.